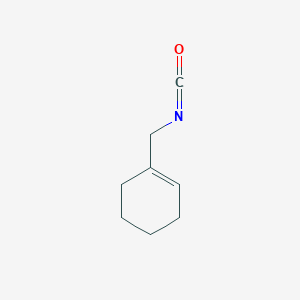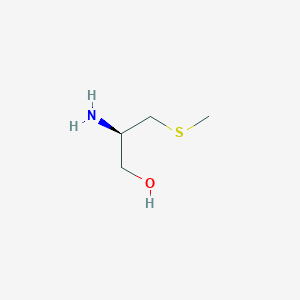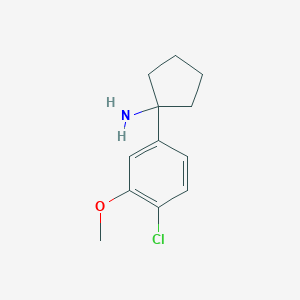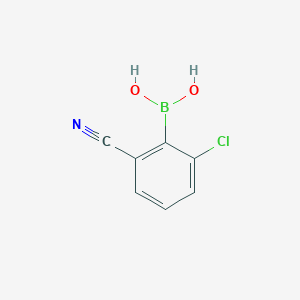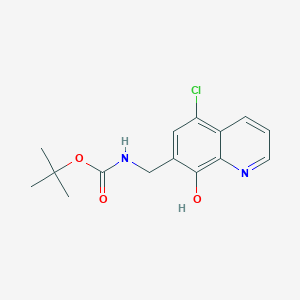![molecular formula C6H11Cl2N3O B13555379 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride](/img/structure/B13555379.png)
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a fused ring system that includes both pyrazole and oxazine moieties, making it a versatile building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-150°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst: Acidic or basic catalysts depending on the specific reaction pathway
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine hydrochloride
- 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol
- 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}acetic acid
Uniqueness
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-aminedihydrochloride stands out due to its unique combination of pyrazole and oxazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H11Cl2N3O |
|---|---|
Molecular Weight |
212.07 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-5-3-9-6(10-4-5)1-2-8-9;;/h1-2,5H,3-4,7H2;2*1H |
InChI Key |
DAVAFMQMNMOVAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=CC=NN21)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


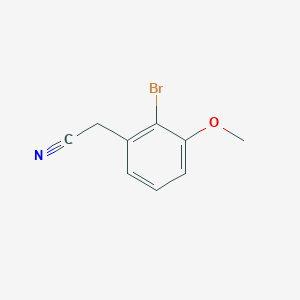
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13555303.png)
![2-[1-(5,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carbonyl)piperidin-2-yl]-3-phenylpropan-1-amine hydrochloride](/img/structure/B13555338.png)

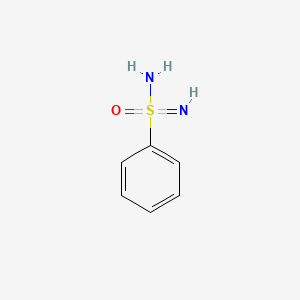
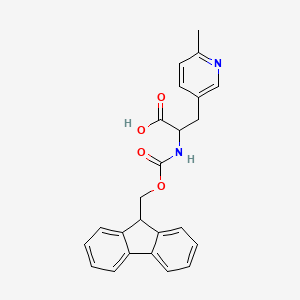
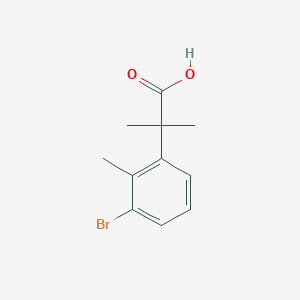
![6-[4-(trifluoromethyl)phenyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B13555351.png)

